molecular formula C19H17FN4O4S B2619963 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899748-12-0

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2619963
CAS No.: 899748-12-0
M. Wt: 416.43
InChI Key: HMVAKDFBTFSJJI-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of imidazole, benzyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the benzyl and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1-(4-methylbenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibits unique properties due to the presence of the fluorobenzyl group, which can influence its electronic and steric characteristics. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c20-14-3-1-13(2-4-14)10-23-17(11-25)9-21-19(23)29-12-18(26)22-15-5-7-16(8-6-15)24(27)28/h1-9,25H,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAKDFBTFSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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